3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

Description

IUPAC Nomenclature and Systematic Identification

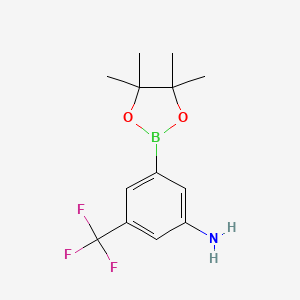

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline derives its systematic name from the hierarchical prioritization of functional groups and substituents on the benzene ring. The parent structure is aniline (C₆H₅NH₂), where the amino group (-NH₂) occupies position 1. The numbering proceeds to assign the lowest possible indices to the remaining substituents: a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The boronate ester moiety is named as a bicyclic system comprising a 1,3,2-dioxaborolane ring with methyl substituents at positions 4 and 5. This nomenclature aligns with IUPAC Rule C-14.3 for boron-containing heterocycles.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is defined by its planar aromatic benzene ring, with substituents inducing distinct steric and electronic effects. X-ray crystallographic data for analogous boronate esters reveal a trigonal planar configuration around the boron atom, with B–O bond lengths averaging 1.43–1.48 Å in tetracoordinated systems. The dioxaborolane ring adopts a chair-like conformation, with methyl groups at positions 4 and 5 enforcing steric hindrance, stabilizing the boron-oxygen bonds (Figure 1).

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Measurement (Å/°) |

|---|---|

| B–O (dioxaborolane) | 1.45 ± 0.02 |

| C–B (aryl) | 1.56 ± 0.03 |

| C–F (CF₃) | 1.33 ± 0.01 |

| O–B–O | 120.5 ± 1.0 |

The amino group (-NH₂) exhibits slight pyramidalization due to lone pair donation into the aromatic ring, while the trifluoromethyl group maintains a tetrahedral geometry. Crystallographic studies of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , confirm analogous structural motifs, though the presence of -CF₃ in this compound introduces additional torsional strain.

Electronic Structure and Substituent Effects Analysis

The electronic properties of the compound are governed by the interplay of electron-donating (-NH₂) and electron-withdrawing (-CF₃, boronate ester) groups. Hammett substituent constants (σ) quantify these effects:

- -NH₂ : σₚ = -0.66 (strongly electron-donating, para-directing).

- -CF₃ : σₘ = 0.43 (electron-withdrawing, meta-directing).

- Boronate ester : σ ≈ 0.7 (inductive electron withdrawal via B–O bonds).

Density functional theory (DFT) calculations on similar systems reveal that the amino group increases electron density at the ortho and para positions, while the -CF₃ and boronate ester groups deplete electron density at the meta and para positions, respectively. This creates a polarized electronic environment, favoring electrophilic substitution at specific sites (e.g., Suzuki-Miyaura coupling at the boronate ester).

Table 2: Hammett Constants for Key Substituents

| Substituent | σₘ | σₚ |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -CF₃ | 0.43 | 0.54 |

| -B(O₂C₂Me₄) | 0.70 | 0.65 |

Comparative Analysis with Related Boronate Esters

The structural and electronic features of this compound distinguish it from other boronate esters:

Table 3: Comparison with Analogous Boronate Esters

The trifluoromethyl group enhances lipophilicity (logP = 2.8 vs. 1.9 for non-fluorinated analogues) and introduces steric bulk, reducing reactivity in cross-coupling reactions compared to simpler arylboronates. Conversely, the amino group improves solubility in polar solvents via hydrogen bonding, a feature absent in non-aminated derivatives. These properties make the compound particularly suited for applications requiring balanced solubility and controlled reactivity in synthetic pathways.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZAVZRGXBFAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682237 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510771-54-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline typically involves the coupling of a boronic ester with an aniline derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions, often in the presence of a base like potassium carbonate, and utilizes a palladium catalyst to facilitate the formation of the carbon-boron bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and controlled synthesis, reducing waste and improving reaction yields .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boron moiety typically yields boronic acids, while reduction of a nitro group results in the corresponding amine .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It facilitates the formation of complex molecules through various cross-coupling reactions such as Suzuki-Miyaura coupling. This is particularly useful for synthesizing pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is utilized to create intermediates for drug synthesis. Its trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in the design of new therapeutics .

Material Science

The compound is employed in the development of advanced materials, particularly in polymer chemistry. It contributes to the creation of polymers with enhanced properties such as thermal stability and electrical conductivity, which are essential for electronic applications .

Agricultural Chemistry

In agricultural applications, this compound plays a role in the formulation of more effective pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in agrochemical products .

Analytical Chemistry

The compound is also utilized in analytical methods for improving the detection and quantification of various substances. Its application aids in quality control processes within laboratories and research settings .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below highlights key structural analogs and their distinguishing features:

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, applications in drug development, and relevant research findings.

Structural Overview

The compound features a boron-containing dioxaborolane moiety and a trifluoromethyl-substituted aniline. This combination may enhance its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structures have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research indicates that related compounds exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one derivative demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition compared to non-cancerous MCF10A cells . This selectivity is crucial for reducing side effects in therapeutic applications.

Study on Drug Resistance

A study evaluated the effectiveness of a compound similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline against drug-resistant strains of tuberculosis. The compound exhibited promising results with MIC values of 0.5–1.0 μg/mL against resistant strains . This suggests that modifications to the dioxaborolane structure can enhance the efficacy of existing antibiotics.

Pharmacokinetics

Pharmacokinetic studies involving animal models have shown that derivatives of this compound possess moderate exposure levels and slow elimination rates. For instance, one study reported a maximum concentration (Cmax) of 592 ± 62 mg/mL with a half-life (t1/2) indicating prolonged activity in vivo . Such properties are advantageous for maintaining therapeutic levels over extended periods.

Applications in Drug Development

The unique properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline make it a valuable scaffold for drug discovery:

- Targeting Specific Pathways : Its ability to modulate biological pathways can lead to the development of targeted therapies.

- Fluorescent Probes : The compound's structure allows it to be utilized in the design of fluorescent probes for imaging cellular processes .

- Advanced Materials : Beyond pharmaceuticals, it can be used in materials science for creating polymers and nanomaterials with enhanced properties .

Summary Table of Biological Activities

Q & A

Q. What synthetic protocols are commonly used to prepare 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting 5-bromo-2-(trifluoromethyl)pyridine with a boronate ester under nitrogen, using tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base in a toluene/ethanol/water solvent system. The reaction is heated to 110°C for 3 hours, followed by extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography . Alternative routes may employ palladium acetate with phosphine ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) in dioxane, yielding ~14% after reverse-phase chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. What safety precautions are essential when handling this compound?

While specific hazard data is limited, standard boronate ester precautions apply: use gloves, eye protection, and work in a fume hood. The SDS for structurally similar compounds recommends storing at 0–6°C and avoiding exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronate ester?

Yield optimization requires addressing:

- Catalyst selection : Pd(PPh₃)₄ achieves higher yields (98%) compared to Pd(OAc)₂ (14%), suggesting ligand-assisted stabilization of the palladium intermediate is critical .

- Solvent systems : Polar aprotic solvents (e.g., dioxane) may improve solubility of aromatic substrates but can reduce reaction rates.

- Stoichiometry : Excess boronate ester (1.2–1.5 eq.) and base (e.g., K₂CO₃) ensures complete conversion of aryl halides .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or LCMS data often arise from:

- Rotameric equilibria : The trifluoromethyl group can cause splitting in ¹H/¹³C NMR. Use variable-temperature NMR or DFT calculations to confirm assignments.

- Byproduct formation : Monitor reactions with inline HPLC to detect intermediates (e.g., deboronation products) .

- Crystallographic validation : Compare experimental X-ray data with computational models to resolve ambiguities .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

- Silica gel chromatography : Use ethyl acetate/petroleum ether gradients to separate boronate esters from polar byproducts .

- Reverse-phase C18 chromatography : Effective for removing salts and unreacted starting materials in acetonitrile/water systems .

- Recrystallization : Limited utility due to moderate solubility, but may work with hexane/ethyl acetate mixtures.

Q. How does the electronic nature of the boronate ester influence its reactivity in cross-coupling?

The electron-withdrawing trifluoromethyl group activates the aromatic ring, enhancing oxidative addition to palladium. However, steric hindrance from the tetramethyl dioxaborolane moiety can slow transmetallation. Computational studies (e.g., DFT) or Hammett plots can quantify these effects .

Advanced Application Questions

Q. How is this compound utilized in the development of fluorescence probes?

Derivatives of this boronate ester serve as H₂O₂-sensitive probes. The boronate group reacts selectively with H₂O₂, releasing a fluorescent aryl diol. Design considerations include:

Q. What mechanistic insights can be gained from studying its palladium-catalyzed reactions?

Mechanistic studies (e.g., kinetic isotope effects, in-situ NMR) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.